molecular formula C10H18ClNO B6609330 (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride CAS No. 2866322-73-6

(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B6609330
CAS No.: 2866322-73-6
M. Wt: 203.71 g/mol
InChI Key: SVQPSOYBFRXELN-UHFFFAOYSA-N
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Description

(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is known for its unique structure, which combines a furan ring with an amine group, making it a valuable compound in various fields such as organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The amine group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine: Lacks the hydrochloride group but shares similar structural features.

    Furan-2-carboxylic acid: An oxidized derivative of the furan ring.

    2-furylmethylamine: A precursor in the synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride.

Uniqueness

This compound is unique due to its combination of a furan ring and an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-10(2,3)8-11-7-9-5-4-6-12-9;/h4-6,11H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQPSOYBFRXELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC=CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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